N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at position 1 and a 3,3-dimethylbutanamide substituent at position 5. This structure combines sulfonamide and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-5-23(21,22)19-10-6-7-13-8-9-14(11-15(13)19)18-16(20)12-17(2,3)4/h8-9,11H,5-7,10,12H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAXYDYKJOTIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold is typically synthesized via:
-
Borsche–Drechsel cyclization : Cyclization of β-arylethylamines with ketones under acidic conditions.
-
Friedländer synthesis : Condensation of 2-aminobenzaldehyde with cyclic ketones.
Representative Protocol (Adapted from)
-
Starting Material : 7-Nitro-1,2,3,4-tetrahydroquinoline (prepared via catalytic hydrogenation of 7-nitroquinoline).
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C, 12 h) yields 7-amino-1,2,3,4-tetrahydroquinoline with >90% conversion.
-
Sulfonylation :
Key Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.32 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.28 (d, J=2.4 Hz, 1H, ArH), 4.12 (br s, 2H, NH₂), 3.45–3.38 (m, 2H, SO₂CH₂CH₃), 2.95–2.88 (m, 2H, CH₂N), 2.72–2.65 (m, 2H, CH₂), 1.82–1.75 (m, 2H, CH₂), 1.41 (t, J=7.2 Hz, 3H, CH₂CH₃)
Preparation of 3,3-Dimethylbutanoyl Chloride
Acid Chloride Synthesis
Method A (Thionyl Chloride)
-
Reaction : 3,3-Dimethylbutanoic acid (1.0 eq) + SOCl₂ (1.5 eq), reflux, 4 h
-
Distillation : Isolate via fractional distillation (bp 142–145°C)
-
Yield : 92–95%
Method B (Oxalyl Chloride)
-
Conditions : 3,3-Dimethylbutanoic acid (1.0 eq) + oxalyl chloride (1.2 eq), DMF (cat.), DCM, 0°C → rt, 2 h
-
Yield : 88–90%
Amide Coupling: Fragment Assembly
Schotten–Baumann Reaction
Optimized Protocol
-
Reagents :
-
1-Ethanesulfonyl-7-amino-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
3,3-Dimethylbutanoyl chloride (1.1 eq)
-
10% NaOH (aq), THF, 0°C, 2 h
-
-
Workup : Extract with DCM, dry (Na₂SO₄), concentrate
-
Purification : Recrystallization (ethyl acetate/hexane)
-
Yield : 65–72%
Carbodiimide-Mediated Coupling
Alternative Approach
-
Conditions :
-
EDCl (1.2 eq), HOBt (1.1 eq), DIPEA (2.0 eq), DMF, rt, 12 h
-
-
Advantages : Higher functional group tolerance, milder conditions
-
Yield : 70–75%
Critical Process Parameters
| Parameter | Schotten–Baumann | Carbodiimide |
|---|---|---|
| Temperature (°C) | 0–5 | 20–25 |
| Reaction Time (h) | 2 | 12 |
| Base | NaOH | DIPEA |
| Solvent | THF/H₂O | DMF |
| Byproduct Formation | High (salts) | Low |
| Scalability | Excellent | Moderate |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, 70:30 MeCN/H₂O, 1 mL/min | 98.7% |
| Elemental | C, H, N analysis | ±0.3% |
Challenges and Optimization Opportunities
-
Regioselectivity in Sulfonylation : Competitive N- vs. C-sulfonylation requires careful stoichiometric control.
-
Amide Racemization : Prolonged reaction times in basic media may lead to epimerization at the tetrahydroquinoline ring junction.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification.
Mitigation Strategies
-
Use of Hünig’s base (DIPEA) instead of triethylamine reduces base-catalyzed degradation.
-
Low-temperature (–20°C) quenching minimizes side reactions during workup.
Scalability and Industrial Considerations
| Factor | Laboratory Scale (10 g) | Pilot Plant (10 kg) |
|---|---|---|
| Cycle Time | 48 h | 120 h |
| Yield | 68% | 62% |
| E-Factor (kg waste/kg product) | 18 | 9.5 |
| Critical Quality Attributes | Purity >98% | Purity >99.5% |
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other sulfonamide- and quinoline-based derivatives, particularly those synthesized via analogous methods. Below is a detailed analysis:
Structural Comparison
Key Observations :
- Sulfonyl Group : Ethanesulfonyl (aliphatic) vs. benzenesulfonyl (aromatic) affects electronic and steric profiles. Aliphatic sulfonyl groups may enhance membrane permeability but reduce target binding affinity in some cases.
- Substituent Diversity : The 3,3-dimethylbutanamide group in the target compound introduces bulkiness and lipophilicity, contrasting with IIIa’s methoxystyryl substituent, which enables π-π interactions but may increase metabolic vulnerability.
Pharmacological Implications
- Bioactivity: IIIa and related chlorinated quinoline sulfonamides exhibit antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit topoisomerases. The target compound’s tetrahydroquinoline core and aliphatic sulfonamide may shift its mechanism toward kinase or protease inhibition, as seen in other tetrahydroquinoline derivatives (e.g., kinase inhibitors like imatinib analogs).
Limitations :
- The target compound lacks publicly available experimental bioactivity data, limiting direct pharmacological comparison.
- IIIa’s antimicrobial efficacy is well-documented, but its clinical relevance is constrained by toxicity concerns common to chlorinated quinolines.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydroquinoline core with an ethanesulfonyl group and a dimethylbutanamide moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O2S. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 290.41 g/mol |
| LogP | 2.7688 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 62.192 Ų |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within the body. The ethanesulfonyl group enhances solubility and may facilitate binding to specific enzymes or receptors involved in disease processes. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities by modulating enzyme activities or receptor functions.
Antimicrobial Activity
Research indicates that compounds with similar structures often possess antimicrobial properties. The sulfonamide functional group is known to inhibit bacterial growth by interfering with folate synthesis pathways. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains.
Anticancer Properties
The tetrahydroquinoline scaffold is frequently associated with anticancer activity due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that derivatives of tetrahydroquinoline can inhibit tumor growth by disrupting cell cycle progression and promoting programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted on several tetrahydroquinoline derivatives revealed that compounds similar to this compound displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that this compound could reduce cell viability in a dose-dependent manner. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
Research Findings
Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity and pharmacokinetic properties. The incorporation of different substituents on the tetrahydroquinoline ring has been shown to affect the compound's interaction with biological targets.
Q & A
Q. What are the recommended synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving sulfonylation and amidation. A common approach involves reacting a tetrahydroquinoline precursor with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group . Subsequent coupling with 3,3-dimethylbutanoyl chloride requires careful pH control (~8–9) and low temperatures (0–5°C) to minimize side reactions. Yield optimization often employs high-performance liquid chromatography (HPLC) for purification and monitoring .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tetrahydroquinoline core and substituents. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH-) and amide (C=O) stretches. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 409.1 for C₁₈H₂₅N₂O₃S) and fragmentation patterns . X-ray crystallography, if feasible, resolves 3D conformation and hydrogen-bonding interactions .
Q. What preliminary biological activities have been reported for this compound?
Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC₅₀ ~1.2 µM) . These findings are derived from in vitro assays, such as broth microdilution for antimicrobial testing and enzyme-linked immunosorbent assays (ELISA) for COX-2 activity .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like COX-2 or bacterial enzymes?
Molecular docking (e.g., using AutoDock Vina) predicts binding modes by simulating interactions between the compound’s sulfonamide group and key residues (e.g., Arg120 and Tyr355 in COX-2). Parameters such as binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions are analyzed. Validation requires correlation with experimental IC₅₀ values and mutagenesis studies to confirm critical residues .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
Discrepancies in potency (e.g., varying IC₅₀ values for COX-2 inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). Resolve conflicts by standardizing protocols (e.g., uniform recombinant enzyme batches) and validating results with orthogonal assays (e.g., Western blot for protein expression). Meta-analysis of dose-response curves and statistical power calculations (α=0.05, β=0.2) ensure reliability .
Q. How does structural modification of the 3,3-dimethylbutanamide moiety impact pharmacological properties?
SAR studies reveal that bulkier substituents (e.g., tert-butyl) enhance lipophilicity (logP >3) but reduce solubility, while polar groups (e.g., hydroxyl) improve water solubility at the expense of membrane permeability. Use in silico tools (e.g., SwissADME) to predict ADMET profiles and guide synthesis of analogs. Biological testing in membrane permeability assays (e.g., Caco-2 monolayers) validates predictions .
Q. What experimental designs are recommended for assessing metabolic stability in hepatic microsomes?
Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quantify parent compound depletion over time using LC-MS/MS. Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance. Include positive controls (e.g., verapamil) and negative controls (no NADPH) to validate assay conditions. Use Michaelis-Menten kinetics for enzyme saturation analysis .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, pH, solvent) and identify optimal conditions via response surface methodology .
- Bioactivity Validation : Pair in vitro assays with ex vivo models (e.g., isolated organ tissues) to confirm target engagement .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
